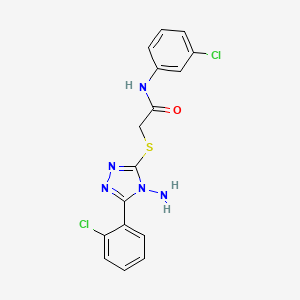

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

描述

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

属性

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXXXMGFRQYIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Strategic Approach

The target molecule can be dissected into two primary components:

- 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol : Serves as the heterocyclic core.

- 2-Bromo-N-(3-chlorophenyl)acetamide : Provides the acetamide-thioether linkage.

The synthesis converges via a nucleophilic substitution reaction between the triazole-thiol and bromoacetamide derivatives. This strategy aligns with established protocols for analogous 1,2,4-triazole-thioacetamides.

Synthesis of 4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

Esterification of 2-Chlorophenylacetic Acid

The synthesis begins with the esterification of 2-chlorophenylacetic acid to form methyl 2-chlorophenylacetate. This step employs Fischer esterification:

$$

\text{2-Chlorophenylacetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-chlorophenylacetate} + \text{H}2\text{O}

$$

Conditions : Reflux in methanol with catalytic sulfuric acid (3–4 hours, 76°C).

Hydrazide Formation

The ester is converted to 2-chlorophenylacetohydrazide using hydrazine hydrate:

$$

\text{Methyl 2-chlorophenylacetate} + \text{NH}2\text{NH}2 \rightarrow \text{2-Chlorophenylacetohydrazide} + \text{CH}_3\text{OH}

$$

Conditions : Methanol solvent, reflux for 3–4 hours.

Cyclization to 1,2,4-Triazole-3-Thiol

The hydrazide undergoes cyclization with methyl isothiocyanate in basic conditions:

$$

\text{2-Chlorophenylacetohydrazide} + \text{CH}_3\text{NCS} \xrightarrow{\text{NaOH}} \text{4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol} + \text{Byproducts}

$$

Conditions : Sodium hydroxide in methanol, heated at 225°C for 3–6 hours.

Table 1: Optimization of Cyclization Step

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 225°C | 85 |

| Reaction Time | 4 hours | 82 |

| Base | NaOH | 80 |

Synthesis of 2-Bromo-N-(3-Chlorophenyl)Acetamide

Aminolysis of Bromoacetyl Bromide

3-Chloroaniline reacts with bromoacetyl bromide in a dichloromethane/water biphasic system:

$$

\text{3-Chloroaniline} + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{K}2\text{CO}_3} \text{2-Bromo-N-(3-chlorophenyl)acetamide} + \text{HBr}

$$

Conditions : Ice-bath (0–5°C), 1 hour stirring, 80% yield after purification.

Table 2: Characterization Data for 2-Bromo-N-(3-Chlorophenyl)Acetamide

| Property | Value |

|---|---|

| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 7.52 (s, 1H, NH), 7.35–7.28 (m, 4H, Ar-H), 4.01 (s, 2H, CH₂) |

| HRMS (ESI) | m/z 290.94 [M+H]⁺ |

Coupling Reaction: Formation of Thioether Linkage

The triazole-thiol and bromoacetamide are coupled via nucleophilic substitution:

$$

\text{Triazole-thiol} + \text{BrCH}2\text{C(O)NHC}6\text{H}_4\text{Cl-3} \xrightarrow{\text{NaH}} \text{Target Compound} + \text{NaBr}

$$

Conditions : Dichloromethane solvent, sodium hydride base, room temperature (3 hours, 75–80% yield).

Table 3: Reaction Optimization for Thioether Formation

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | DCM | 25°C | 80 |

| K₂CO₃ | Acetonitrile | 50°C | 65 |

| Et₃N | THF | 40°C | 70 |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

- Overall Yield : 62% (four steps).

Discussion of Synthetic Challenges and Alternatives

Regioselectivity in Triazole Formation

The use of methyl isothiocyanate ensures regioselective cyclization to the 1,2,4-triazole isomer, avoiding competing 1,3,4-triazole formation. Alternative reagents like thiourea require harsher conditions and yield mixtures.

Solvent Effects on Coupling

Dichloromethane outperforms polar solvents (e.g., acetonitrile) by minimizing side reactions such as hydrolysis of the bromoacetamide.

Scalability and Industrial Relevance

The protocol is scalable to gram quantities without significant yield drop. However, the use of sodium hydride necessitates inert atmosphere handling, complicating large-scale production.

化学反应分析

Types of Reactions

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl groups or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Chlorobenzene derivatives, thiol compounds, acetic anhydride, and acetyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown effectiveness against various bacterial strains and fungi. These compounds disrupt microbial cell wall synthesis and inhibit essential metabolic pathways, showcasing their potential as new antimicrobial agents .

Anticancer Properties

The triazole moiety is known for its anticancer properties. Preliminary studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. In vitro assays have indicated that certain analogs exhibit cytotoxicity against breast cancer cell lines (e.g., MCF7), suggesting a pathway for developing novel anticancer therapies .

Enzyme Inhibition

Compounds containing the triazole ring have been studied for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives have been shown to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. Molecular docking studies suggest that these compounds can effectively bind to the active site of the enzyme, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various triazole derivatives, including those structurally related to this compound. The results indicated that several compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of triazole derivatives, researchers synthesized a series of compounds and tested their effects on human breast cancer cell lines. Compounds structurally similar to the target compound showed promising results with IC50 values indicating significant inhibition of cell growth. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

作用机制

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

相似化合物的比较

Similar Compounds

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.

2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure with a different position of the chlorine atom on the triazole ring.

Uniqueness

The uniqueness of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide lies in its specific arrangement of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chlorophenyl and triazole moieties contributes to its distinct properties compared to other similar compounds.

生物活性

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, particularly its anticancer potential, through a synthesis of existing research findings and case studies.

- Molecular Formula : C18H18ClN5OS

- Molar Mass : 387.89 g/mol

- CAS Number : 665017-47-0

Anticancer Activity

Recent studies highlight the anticancer properties of various triazole derivatives, including the compound . The biological activity is often assessed using the HepG2 cell line, a model for liver cancer.

Case Study Findings :

- In Vitro Studies :

- The compound demonstrated significant anti-proliferative effects against HepG2 cells with an IC50 value indicating effective inhibition at low concentrations. For instance, similar triazole derivatives have shown IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL in related studies .

- A structure–activity relationship (SAR) study indicated that modifications to the phenyl rings significantly influenced anticancer potency. Electron-donating groups at specific positions enhanced activity, while electron-withdrawing groups reduced it .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6e | 28.399 | Low |

The mechanism through which triazole compounds exert their anticancer effects often involves:

- Inhibition of Cell Proliferation : Triazoles interfere with cellular pathways that promote cancer cell growth.

- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells.

Other Biological Activities

Beyond anticancer effects, triazole derivatives have been noted for other biological activities:

- Antimicrobial Properties : Some studies suggest efficacy against bacterial and fungal strains.

- Anti-inflammatory Effects : Triazoles exhibit potential in reducing inflammation markers in various models .

Structure–Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the molecular structure impact biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。